A Technical Guide to 2-Chloro-4-methylphenylboronic acid: Synthesis, Properties, and Applications
A Technical Guide to 2-Chloro-4-methylphenylboronic acid: Synthesis, Properties, and Applications
CAS Number: 145349-62-8[1][2][3]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Chloro-4-methylphenylboronic acid, a versatile reagent in modern organic synthesis. It is a crucial building block, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.[1] This document details its chemical and physical properties, safety information, a representative experimental protocol for its application in Suzuki-Miyaura coupling, and the fundamental reaction mechanism.
Physicochemical and Safety Data
Quantitative data for 2-Chloro-4-methylphenylboronic acid has been compiled from various sources to provide a comprehensive reference for researchers. The information is presented in the tables below.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 145349-62-8 | [1][2][3] |
| Molecular Formula | C₇H₈BClO₂ | [1] |
| Molecular Weight | 170.40 g/mol | [1] |
| Appearance | White to off-white powder/crystals | [1][4] |
| Melting Point | 190-194 °C | [2] |
| Boiling Point | 316.8 ± 52.0 °C (Predicted) | [2] |
| Density | 1.26 ± 0.1 g/cm³ (Predicted) | [2] |
| Flash Point | 145.4 °C | [2] |
| Purity | ≥ 95-98% | [1][4] |
| Storage Conditions | Store at 0-8°C under inert gas (Nitrogen or Argon) | [1][2] |
Table 2: Safety and Hazard Information
| Hazard Information | Details | Reference(s) |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2] |
| GHS Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |
| Risk Phrases (former) | R36/37/38: Irritating to eyes, respiratory system and skin. | [2] |
Note: Users should always consult the latest Safety Data Sheet (SDS) from their supplier before handling this chemical.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
2-Chloro-4-methylphenylboronic acid is predominantly used as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of biaryl structures, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials.[1] The chloro and methyl substituents on the phenyl ring provide specific steric and electronic properties that can influence reaction outcomes and the properties of the final product.
The fundamental mechanism of the Suzuki-Miyaura reaction is a catalytic cycle involving a palladium catalyst. The cycle consists of three key steps:
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Oxidative Addition: The active Pd(0) catalyst inserts into the bond of an aryl halide (or triflate), forming a Pd(II) complex.
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Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically requiring activation by a base. The base forms a boronate species, which facilitates the transfer of the aryl group to the palladium complex.
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Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.
Below is a diagram illustrating this catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following is a representative, generalized experimental protocol for the Suzuki-Miyaura cross-coupling of 2-Chloro-4-methylphenylboronic acid with an aryl bromide. This protocol is synthesized from common procedures in the literature. Researchers should optimize conditions for their specific substrates.
Objective: To synthesize a substituted biaryl compound via a palladium-catalyzed cross-coupling reaction.
Materials:
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Aryl bromide (1.0 eq)
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2-Chloro-4-methylphenylboronic acid (1.2 - 1.5 eq)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
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Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0 - 3.0 eq)
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Anhydrous solvent system (e.g., 1,4-dioxane/water 4:1, Toluene, or DMF)
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Reaction vessel (e.g., Schlenk flask or sealed vial)
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Standard laboratory glassware, stirring and heating equipment, and inert atmosphere setup (Argon or Nitrogen).
Procedure:
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Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), 2-Chloro-4-methylphenylboronic acid (1.2 eq), and the base (2.0 eq).
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Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
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Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent system via syringe. Stir the mixture for 5-10 minutes. Finally, add the palladium catalyst to the stirring suspension.
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Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
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Monitoring: Monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
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Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
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Purification: Purify the crude residue by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate (B1210297) gradient) to yield the pure biaryl product.
Structural Characterization: The identity and purity of the synthesized product should be confirmed using standard analytical techniques. While specific spectral data for 2-Chloro-4-methylphenylboronic acid is not readily available in public databases, its structure is typically confirmed by manufacturers using Proton NMR, where the resulting spectrum conforms to the expected chemical shifts and splitting patterns for the aromatic and methyl protons.[4] The final biaryl product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry.



